

Structural Analysis of 2-Bromobutanal

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Compound Focus: 2-Bromobutanal

CAS No.: 24764-97-4

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The chiral center in **2-bromobutanal** is located at carbon 2. This carbon is a **stereocenter** because it is bonded to four different substituents [1].

Atomic Center	Bonded Substituents	Chirality
Carbon 2 (C2)	-H (Hydrogen) -Br (Bromine) -CHO (Aldehyde group) -CH ₂ CH ₃ (Ethyl group)	Chiral (four different groups)

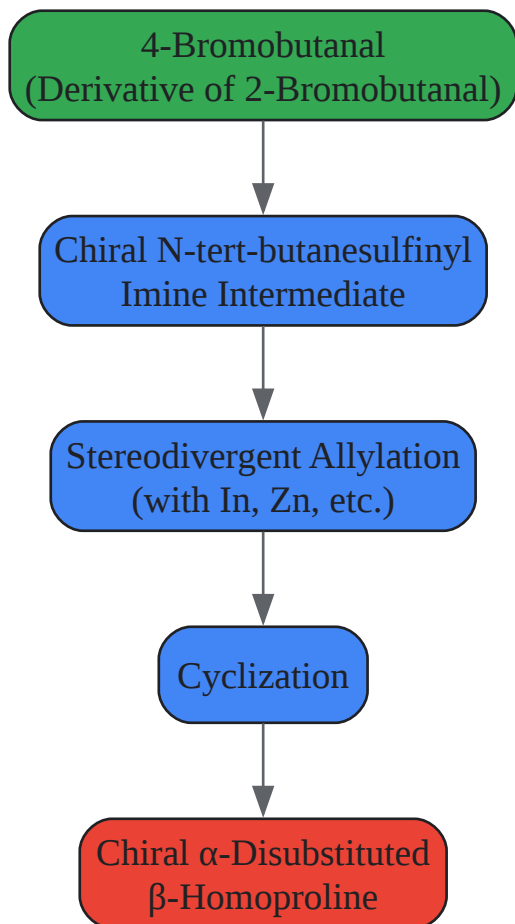
This structure means **2-bromobutanal** can exist as a pair of **enantiomers**: the (*R*)- and (*S*)- configurations [1] [2].

Synthetic Applications in Drug Development

2-Bromobutanal serves as a key starting material in stereoselective synthesis. Recent research uses 4-bromobutanal, a closely related compound, to demonstrate this application [3].

- **Building Chiral Scaffolds:** 4-Bromobutanal is converted into chiral *N-tert-butanesulfinyl imines*. These intermediates undergo highly stereoselective reactions with organometallic reagents to introduce new chiral centers with precise three-dimensional control [3].
- **Synthesis of β -Homoprolines:** This methodology enables efficient enantioselective synthesis of **α -disubstituted β -homoprolines** [3]. Incorporating these constrained, unnatural amino acids into peptides is a promising strategy to modulate their **biological activity, conformation, and metabolic stability** for therapeutic applications [3].

This workflow shows how a simple chiral precursor like a bromobutanal derivative enables complex molecule synthesis.



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Key Experimental Considerations

For researchers aiming to use **2-bromobutanal** in synthesis, several factors are critical for success:

- **Stereocenter Integrity:** The bromine atom is a good leaving group, making the chiral center susceptible to nucleophilic substitution reactions like SN2, which inverts stereochemistry [2]. This must be considered when planning reaction steps to preserve or intentionally invert the desired configuration.
- **Choice of Organometallic Reagent:** In the allylation step, the **metal (e.g., In, Zn, Mg)** and **solvent (e.g., THF, DMF)** significantly impact both the reaction yield and the **diastereoselectivity** of the new chiral center formed [3]. For instance, using zinc in DMF with LiCl can produce the opposite diastereomer compared to other conditions [3].

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References

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2. (R)-2-bromobutane - (Organic Chemistry) [fiveable.me]
3. Stereoselective Synthesis of α -Disubstituted β -Homoprolines - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Structural Analysis of 2-Bromobutanal]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b686174#2-bromobutanal-chiral-center>]

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